molecular formula C11H24N2 B13587288 4-Methyl-2-(piperidin-1-YL)pentan-1-amine

4-Methyl-2-(piperidin-1-YL)pentan-1-amine

Cat. No.: B13587288
M. Wt: 184.32 g/mol
InChI Key: QKIPINBBFOGIHI-UHFFFAOYSA-N
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Description

4-Methyl-2-(piperidin-1-YL)pentan-1-amine is a chemical compound with the molecular formula C11H24N2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(piperidin-1-YL)pentan-1-amine typically involves the reaction of 4-methyl-2-pentanone with piperidine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation or continuous flow synthesis. These methods ensure higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(piperidin-1-YL)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the piperidine ring.

Scientific Research Applications

4-Methyl-2-(piperidin-1-YL)pentan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(piperidin-1-YL)pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-(piperidin-2-yl)pentan-1-amine
  • 4-Methyl-2-(piperidin-4-yl)pentan-1-amine
  • 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one

Uniqueness

4-Methyl-2-(piperidin-1-YL)pentan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H24N2

Molecular Weight

184.32 g/mol

IUPAC Name

4-methyl-2-piperidin-1-ylpentan-1-amine

InChI

InChI=1S/C11H24N2/c1-10(2)8-11(9-12)13-6-4-3-5-7-13/h10-11H,3-9,12H2,1-2H3

InChI Key

QKIPINBBFOGIHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CN)N1CCCCC1

Origin of Product

United States

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